6-Fluorobenzo[c][1,2,5]oxadiazole 1-oxide
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Overview
Description
6-Fluorobenzo[c][1,2,5]oxadiazole 1-oxide is a heterocyclic compound with the molecular formula C6H3FN2O2. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorobenzo[c][1,2,5]oxadiazole 1-oxide typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide . The reaction mixture is stirred at low temperatures (0-5°C) and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Fluorobenzo[c][1,2,5]oxadiazole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The fluorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-Fluorobenzo[c][1,2,5]oxadiazole 1-oxide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential anticancer properties.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Agriculture: Oxadiazole derivatives are explored for their potential use as pesticides and herbicides due to their biological activity.
Mechanism of Action
The mechanism of action of 6-Fluorobenzo[c][1,2,5]oxadiazole 1-oxide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivative used .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-fluorobenzo[c][1,2,5]oxadiazole
- 4,7-Diarylbenzo[c][1,2,5]thiadiazoles
- 1,2,4-Oxadiazoles
Comparison
6-Fluorobenzo[c][1,2,5]oxadiazole 1-oxide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to other oxadiazoles, it may exhibit different pharmacokinetic properties and biological activities .
Properties
IUPAC Name |
5-fluoro-3-oxido-2,1,3-benzoxadiazol-3-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O2/c7-4-1-2-5-6(3-4)9(10)11-8-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHWIQJBWCADRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NO[N+](=C2C=C1F)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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